molecular formula C22H21N3O2S B2526871 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955653-21-1

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2526871
CAS No.: 955653-21-1
M. Wt: 391.49
InChI Key: GGTGAAIBSQSACO-UHFFFAOYSA-N
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Description

2-Benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic organic compound featuring a cyclopenta[d]thiazole core fused with a carboxamide moiety. The structure includes a benzamido (C₆H₅CONH-) group at position 2 and a 4-ethylphenyl (C₆H₄-C₂H₅) substituent on the carboxamide nitrogen.

Properties

IUPAC Name

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-14-8-10-16(11-9-14)23-21(27)17-12-13-18-19(17)24-22(28-18)25-20(26)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGAAIBSQSACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclopentane Ring Fusion: The cyclopentane ring is fused to the thiazole ring via a cyclization reaction, often using a suitable base and heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often use reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a model for studying thiazole derivatives. Its unique structural properties allow researchers to investigate various chemical reactions and mechanisms associated with thiazole compounds.

Key Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the thiazole ring.
  • Reduction: Carbonyl groups can be reduced to alcohols or amines.
  • Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the aromatic rings.

Biology

Biologically, 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is being studied for its potential as an enzyme inhibitor.

Biological Activities:

  • Enzyme Inhibition: Preliminary studies suggest it may inhibit enzymes involved in inflammatory processes.
  • Anticancer Properties: Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential anticancer applications.

Medical Applications

The medicinal properties of this compound are under investigation for several therapeutic applications:

  • Anti-inflammatory Effects: Research indicates that it may reduce inflammation by inhibiting specific enzymes.
  • Antimicrobial Activity: Studies have shown promising results against various bacterial and fungal pathogens.
  • Anticancer Potential: Its ability to induce apoptosis in cancer cells makes it a candidate for further drug development.

Case Study Example:
A study on related thiazole derivatives demonstrated their effectiveness against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), highlighting the potential for similar applications with this compound .

Industrial Applications

In industry, this compound could be utilized in the development of new materials or as an intermediate in synthesizing more complex molecules. Its unique structural characteristics may lead to innovations in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. This binding can inhibit the activity of enzymes or alter the function of receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide with structurally analogous derivatives, focusing on molecular properties and substituent effects:

Compound Name (CAS Number) Substituents Molecular Formula Molecular Weight Key Structural Differences Source
Target Compound (hypothetical) - 2-Benzamido
- N-(4-ethylphenyl)
Estimated: C₂₃H₂₂N₃O₂S ~404.5 Reference compound for comparison.
2-Benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (942004-77-5) - 2-Benzamido
- N-(pyridin-4-ylmethyl)
C₂₀H₁₈N₄O₂S 378.4 Pyridinylmethyl group introduces aromaticity and potential hydrogen-bonding capacity vs. ethylphenyl’s hydrophobicity .
2-(4-Methylbenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (942005-16-5) - 4-Methylbenzamido
- N-(pyridin-4-ylmethyl)
C₂₁H₂₀N₄O₂S 392.5 Methyl group on benzamido enhances electron-donating effects, potentially altering reactivity .
2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (955759-02-1) - Benzo[d][1,3]dioxole carboxamido
- N-(cyclohexenylethyl)
C₂₃H₂₅N₃O₄S 439.5 Bulky cyclohexenyl ethyl chain increases lipophilicity; dioxole ring enhances metabolic stability .
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (941968-23-6) - 4-Methoxybenzamido
- N-(cyclohexenylethyl)
C₂₃H₂₇N₃O₃S 425.5 Methoxy group improves solubility via polarity while maintaining aromatic interactions .
2-Chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide (1574411-26-9) - Chloro
- Isopropyl-thiazole
C₁₃H₁₄ClN₃OS₂ 327.9 Chlorine and isopropyl groups introduce steric and electronic effects distinct from benzamido derivatives .

Key Findings from Structural Comparisons:

Substituent Effects on Physicochemical Properties :

  • Hydrophobicity : The 4-ethylphenyl group in the target compound likely confers higher lipophilicity compared to pyridinylmethyl (CAS 942004-77-5) or cyclohexenylethyl (CAS 941968-23-6) substituents .
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in CAS 1574411-26-9) or electron-donating groups (e.g., methoxy in CAS 941968-23-6) modulate reactivity and binding interactions .

Synthetic Flexibility :

  • highlights the use of sodium hydroxide-mediated cyclization and S-alkylation for triazole-thione derivatives, suggesting analogous methods could apply to the target compound’s synthesis .

Biological Activity

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide, identified by its CAS number 955653-21-1, is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a cyclopentane structure, which contributes to its unique reactivity and interaction with biological targets. The molecular formula is C22H21N3O2SC_{22}H_{21}N_{3}O_{2}S with a molecular weight of 391.5 g/mol .

PropertyValue
CAS Number955653-21-1
Molecular FormulaC₁₈H₂₁N₃O₂S
Molecular Weight391.5 g/mol
StructureThiazole-Cyclopentane Fused Ring

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor. Its potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various biological pathways. Preliminary studies suggest that it may interact with enzymes involved in inflammatory processes and microbial resistance mechanisms.

Anticancer Properties

Research into thiazole derivatives has highlighted their potential as anticancer agents. Compounds exhibiting similar structural characteristics have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted for their ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways .

The mechanisms underlying the biological activities of this compound are still under investigation. However, the following potential mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : By binding to active sites of enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

Toxicological Profile

While the biological activities are promising, understanding the toxicity profile is crucial for further development. Initial assessments suggest that compounds in this category may exhibit low toxicity; however, detailed toxicological studies are necessary to establish safety profiles for clinical applications .

Q & A

Q. What are the optimal synthetic routes for 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) to activate carboxylic acid groups for amide bond formation .
  • Cyclization : Formation of the thiazole ring via condensation of thioamides with α-halo ketones under reflux conditions in solvents like DMF or DMSO .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
    Key reagents and conditions: Maintain inert atmospheres (N₂/Ar) for moisture-sensitive steps and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm proton and carbon environments, particularly distinguishing the benzamido and ethylphenyl substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What are the key structural features influencing this compound’s stability?

  • Methodological Answer :
  • pH Sensitivity : Conduct stability studies in buffered solutions (pH 3–9) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
  • Light Exposure : Perform accelerated degradation tests under UV/visible light to assess photostability; use amber vials for storage if light-sensitive .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and thermal decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Molecular Docking Reassessment : Re-optimize docking parameters (e.g., grid box size, scoring functions) using software like AutoDock Vina to better model interactions with target proteins (e.g., kinases) .
  • Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and compare with computational results .
  • Metabolite Screening : Use LC-MS/MS to identify in vitro metabolites that may explain discrepancies (e.g., off-target binding due to metabolite interference) .

Q. What strategies can enhance aqueous solubility without compromising target-binding efficacy?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonyl in , methoxy in ) at non-critical positions via Suzuki-Miyaura coupling .
  • Co-solvent Systems : Test solubility in PEG-400/water or cyclodextrin-based formulations for in vitro assays .
  • Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .

Q. How can researchers design SAR studies for analogs of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the cyclopenta[d]thiazole ring (e.g., replacing thiazole with oxazole) and compare bioactivity .
  • Substituent Analysis : Systematically alter the 4-ethylphenyl group (e.g., fluorophenyl, methoxyphenyl) to map steric/electronic effects on target binding .
  • 3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate structural features with activity data from enzyme inhibition assays .

Q. What experimental approaches can elucidate the mechanism of action (MOA) in disease models?

  • Methodological Answer :
  • Transcriptomics : RNA sequencing of treated cell lines to identify differentially expressed genes/pathways .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression post-treatment .
  • In Vivo Pharmacodynamics : Use xenograft models to correlate tumor growth inhibition with pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) .

Q. How can stability-activity relationships be optimized for in vivo applications?

  • Methodological Answer :
  • Prodrug Design : Synthesize ester or phosphate prodrugs to improve oral bioavailability; hydrolyze in vivo to release the active compound .
  • Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and guide structural refinements .
  • Plasma Protein Binding : Use equilibrium dialysis to measure binding to albumin/globulins and adjust lipophilicity accordingly .

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